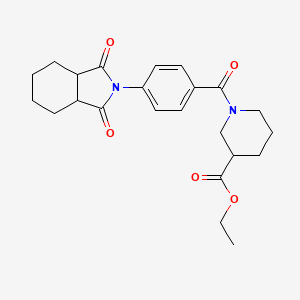

ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate is a complex organic molecule featuring a hexahydroisoindole core. It's notable for its multifunctional nature, having applications across various fields like medicinal chemistry and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis typically begins with the preparation of the core structure: hexahydro-1H-isoindole. This is done through a series of condensation reactions, followed by selective oxidation and esterification to introduce the ethyl group. The precise conditions include refluxing in appropriate solvents and the use of catalysts to optimize yield and purity.

Industrial Production Methods

Industrial production may involve continuous flow processes, ensuring large-scale synthesis with minimal impurity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification, while automation allows for consistent batch production.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo a variety of chemical reactions:

Oxidation: Can be oxidized to introduce ketone functionalities.

Reduction: Possible reduction to amine derivatives.

Substitution: Electrophilic and nucleophilic substitution can modify the benzoyl and piperidine rings.

Common Reagents and Conditions

Typical reagents include:

Oxidizing agents: Such as potassium permanganate.

Reducing agents: Including lithium aluminum hydride.

Substitution reagents: Such as alkyl halides for nucleophilic substitution.

Major Products Formed

Oxidation: Forms ketone-substituted derivatives.

Reduction: Yields amine or hydroxyl-substituted compounds.

Substitution: Results in a variety of substituted benzoyl and piperidine structures.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. The compound features a complex structure that includes a piperidine ring and a dioxoisoindole moiety, which are crucial for its biological activity. Characterization methods such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study:

In one study, derivatives were tested against human cancer cell lines, showing IC50 values suggesting strong anticancer activity. For example, compounds derived from piperidine frameworks exhibited IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent .

Antiviral Activity

Another promising application is the antiviral activity observed in certain derivatives. Compounds structurally related to this compound have been synthesized as inhibitors of enterovirus replication. These derivatives were evaluated for their ability to block viral entry and replication in vitro .

Case Study:

A series of sulfonamidobenzoic acid derivatives were synthesized and tested for their antiviral properties. The results indicated that some compounds effectively inhibited viral life cycles, showcasing the potential for developing antiviral agents based on this scaffold .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring or modifications to the dioxoisoindole moiety can significantly influence potency and selectivity against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and bioavailability |

| Substitution on the benzoyl group | Enhanced interaction with target enzymes |

| Variation in dioxo group structure | Altered binding affinity |

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets, often involving hydrogen bonding and hydrophobic interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to observed effects.

Comparaison Avec Des Composés Similaires

Compared to similar compounds, such as ethyl 1-benzoylpiperidine-3-carboxylate and isoindoline derivatives:

Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate: has a distinctive hexahydroisoindole core, making it unique.

Similar Compounds: Benzoylpiperidine derivatives, isoindoline-based compounds. These lack the multifunctional versatility seen in the target compound.

List of Similar Compounds

Ethyl 1-benzoylpiperidine-3-carboxylate

Hexahydroisoindole derivatives

Substituted benzoylpiperidines

Isoindoline-based compounds

This should provide a comprehensive overview of this compound. What aspect stands out to you the most?

Activité Biologique

Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include isoindole derivatives and piperidine carboxylic acids. The synthetic route often employs techniques such as condensation reactions and cyclization to construct the desired molecular framework.

Anticancer Properties

Recent studies have shown that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives containing the isoindole structure have been evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer) cells.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3b | MDA-MB-231 | 6.3 | Induction of apoptosis |

| 6b | KCL-22 | 8.3 | Inhibition of cell proliferation |

| 3c | HeLa | 9.6 | Disruption of mitochondrial function |

These findings indicate that the presence of specific functional groups, particularly the diketone moiety in the isoindole structure, enhances cytotoxicity by inducing apoptosis and inhibiting cell cycle progression.

Mechanistic Insights

The biological activity of this compound is thought to be mediated through several pathways:

- Inhibition of Enzymes : The compound has been shown to interact with key enzymes like Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2). These interactions can lead to reduced oxidative stress and inflammation, which are crucial in cancer progression.

- Nuclear Factor Kappa B (NF-kB) Pathway : It modulates NF-kB signaling, which plays a pivotal role in regulating the immune response and cell survival. By inhibiting this pathway, the compound may promote apoptosis in cancer cells.

Case Studies

A study published in MDPI evaluated various derivatives of isoindole compounds for their pharmacokinetic profiles and biological activities. The results indicated that compounds similar to this compound exhibited good intestinal absorption and blood-brain barrier permeability, suggesting potential for central nervous system applications alongside anticancer effects .

Another investigation focused on the structure-activity relationship (SAR) of isoindole derivatives, revealing that modifications in the side chains significantly influenced their anticancer potency. It was noted that compounds with longer aliphatic chains or additional hydroxyl groups exhibited enhanced activity against tested cell lines .

Propriétés

IUPAC Name |

ethyl 1-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-2-30-23(29)16-6-5-13-24(14-16)20(26)15-9-11-17(12-10-15)25-21(27)18-7-3-4-8-19(18)22(25)28/h9-12,16,18-19H,2-8,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVAZHHVMVDXNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.